molecular formula C16H30O3S4 B8231765 Ttctoha CAS No. 162316-51-0

Ttctoha

Cat. No.: B8231765
CAS No.: 162316-51-0
M. Wt: 398.7 g/mol
InChI Key: ZIRYKADCKCUEGL-UHFFFAOYSA-N
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Description

The compound “Ttctoha” is not widely recognized in the scientific literature based on the search results, it is a specialized compound with potential applications in various fields

Scientific Research Applications

2,3,5-triphenyltetrazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a redox indicator in various chemical reactions.

    Biology: Employed in dehydrogenase assays to measure microbial activity in soil and other biological samples.

    Medicine: Utilized in cell viability assays to determine the cytotoxicity of drugs and other compounds.

    Industry: Applied in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-triphenyltetrazolium chloride is synthesized through the reaction of triphenylphosphine with tetrazole derivatives under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at around 25-30°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 2,3,5-triphenyltetrazolium chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3,5-triphenyltetrazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylformazan, a red-colored compound.

    Reduction: It can be reduced to form triphenyltetrazole.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Triphenylformazan

    Reduction: Triphenyltetrazole

    Substitution: Various substituted tetrazolium derivatives

Mechanism of Action

The mechanism of action of 2,3,5-triphenyltetrazolium chloride involves its reduction to triphenylformazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity, as the compound acts as an electron acceptor in redox reactions. The resulting triphenylformazan is a red-colored compound, which can be quantitatively measured to assess cell viability and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-triphenyltetrazolium bromide: Similar in structure and function, but with a bromide ion instead of chloride.

    2,3,5-triphenyltetrazolium iodide: Contains an iodide ion, used in similar applications.

    2,3,5-triphenyltetrazolium sulfate: Contains a sulfate ion, used in specific biochemical assays.

Uniqueness

2,3,5-triphenyltetrazolium chloride is unique due to its widespread use as a redox indicator and its ability to be reduced to a colored compound, making it highly valuable in various scientific assays. Its versatility and reliability in measuring cellular metabolic activity set it apart from other similar compounds.

Properties

IUPAC Name

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3S4/c1-2-3-5-15(16(17)18)19-14-12-22-10-8-20-6-4-7-21-9-11-23-13-14/h14-15H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYKADCKCUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)OC1CSCCSCCCSCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678763
Record name 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162316-51-0
Record name 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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